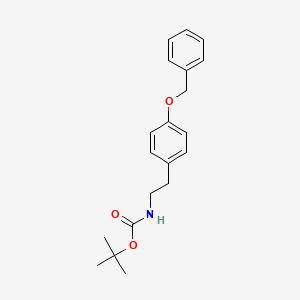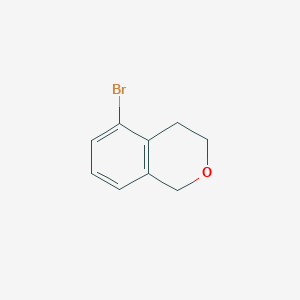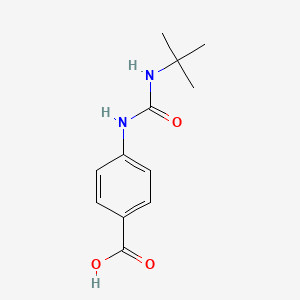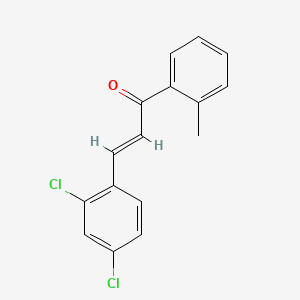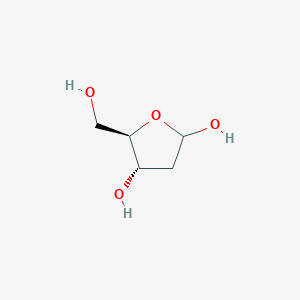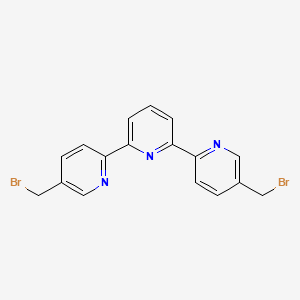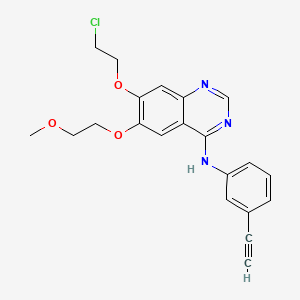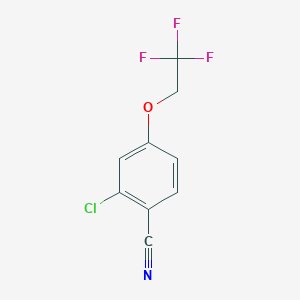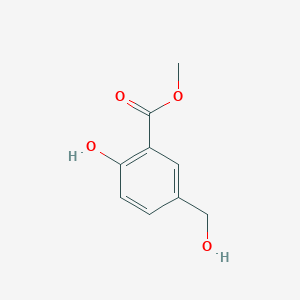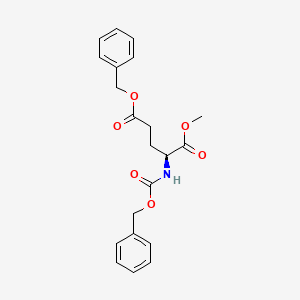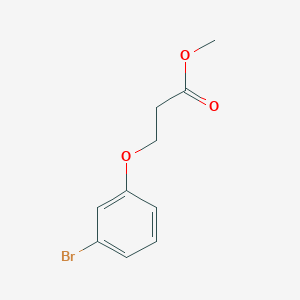
Methyl 3-(3-bromophenoxy)propanoate
Übersicht
Beschreibung
“Methyl 3-(3-bromophenoxy)propanoate” is an organic compound with the CAS Number: 1548231-39-5 . It has a molecular weight of 273.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-bromophenoxy)propanoate” is 1S/C11H13BrO3/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-bromophenoxy)propanoate” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.382 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives and Antioxidant Properties
Research on bromophenol derivatives, closely related to Methyl 3-(3-bromophenoxy)propanoate, indicates their potential in various applications. For instance, the study of bromophenols from the brown alga Leathesia nana has led to the discovery of compounds with structures elucidated using advanced spectroscopic methods, indicating the potential for exploring natural sources for novel bromophenols (Xu et al., 2004). Furthermore, benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazide have shown promising antioxidant and biofilm inhibition properties (Sheikh et al., 2021).
Anti-inflammatory and Cytotoxic Activities
Compounds structurally related to Methyl 3-(3-bromophenoxy)propanoate have been isolated from natural sources like Eucommia ulmoides Oliv. These compounds exhibit significant anti-inflammatory activities, as demonstrated by their inhibitory effect on LPS-induced NO production in macrophage cells (Ren et al., 2021). Additionally, novel dibenzyl bromophenols isolated from the brown alga Leathesia nana have shown selective cytotoxicity against human cancer cell lines, highlighting the potential for developing new anticancer agents (Xu et al., 2004).
Synthetic Applications in Organic Chemistry
The synthesis and characterization of various derivatives of bromophenoxy propanoates, like Methyl 3-(3-bromophenoxy)propanoate, play a crucial role in the development of new materials and pharmaceuticals. For instance, the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates highlights the importance of such compounds in organic synthesis (Basavaiah et al., 2001).
Environmental and Kinetic Studies
Methyl 3-(3-bromophenoxy)propanoate and its derivatives also have applications in environmental and kinetic studies. The determination of atmospheric methyl bromide, which shares similar functional groups with Methyl 3-(3-bromophenoxy)propanoate, involves methodologies like cryotrapping-gas chromatography, useful for understanding natural sinks of such compounds (Kerwin et al., 1996). Additionally, the gas-phase pyrolytic reaction of related 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives provides insights into their kinetic behaviors (Dib et al., 2008).
Safety and Hazards
This compound is classified as a GHS07 substance, indicating that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
methyl 3-(3-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCIZRFJQQCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



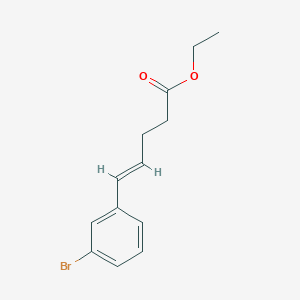
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
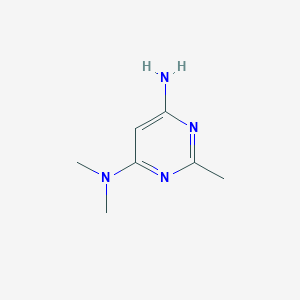
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)
